Product packaging for Heptadecanamide(Cat. No.:CAS No. 25844-13-7)

Heptadecanamide

Cat. No.: B1601380
CAS No.: 25844-13-7
M. Wt: 269.5 g/mol
InChI Key: REEPJBYQLCWOAR-UHFFFAOYSA-N
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Description

Contextualization within Fatty Acid Amides and Lipid Signaling Molecules

Heptadecanamide is an organic molecule belonging to the extensive family of fatty acid amides (FAAs). Structurally, it is characterized by a 17-carbon alkyl chain derived from heptadecanoic acid, linked to an amide functional group. This composition places it within a class of structurally simple, yet biologically significant lipids. Fatty acid amides are recognized as bioactive intracellular signaling molecules. Their general structure consists of an acyl tail of varying carbon length and degrees of unsaturation, attached to an amide head-group.

The significance of FAAs as signaling lipids has become increasingly apparent, particularly following the discovery of N-arachidonoylethanolamine, more commonly known as anandamide (B1667382), as an endogenous ligand for cannabinoid receptors. This discovery positioned FAAs as endocannabinoid-like or endocannabinoid-related compounds due to their structural similarities to anandamide. Like other FAAs, this compound's long, hydrophobic carbon tail allows it to interact with biological membranes, potentially influencing their fluidity and permeability. The biological activity of many FAAs is regulated by the enzyme fatty acid amide hydrolase (FAAH), which catabolizes the amide back to its parent fatty acid. Research into this class of compounds explores their roles in diverse physiological processes, including pain modulation, inflammation, and neurological functions.

Historical Perspectives in this compound Research

The study of fatty acid amides dates back to the 19th century, but interest surged dramatically with the identification of specific FAAs as key biological mediators in the late 20th century. Discoveries such as oleamide's role in regulating the sleep/wake cycle and anandamide's function as an endocannabinoid cemented the importance of this lipid family.

While early research focused on more abundant FAAs like palmitamide and oleamide (B13806), this compound has been identified in various historical and biological contexts. For instance, chemical analyses of ancient Egyptian mummies have detected the presence of straight-chain alkyl amides, including this compound (C17 amide), alongside other lipids. Its presence in these ancient samples, preserved for millennia, highlights its stability and long-standing existence in biological matter, even if its specific physiological roles were not understood at the time. More recently, a 2004 World Health Organization report on Toxic Oil Syndrome mentioned N-phenyl this compound as a compound of interest during investigations into the health crisis, showcasing its relevance in toxicology studies. The development of advanced analytical techniques, such as high-temperature gas chromatography-mass spectrometry, has been crucial in identifying and characterizing this compound and other trace lipids from complex mixtures.

Overview of Current Research Landscape pertaining to this compound

The current research landscape for this compound is multifaceted, spanning biochemistry, pharmacology, and materials science. A significant area of investigation is its interaction with the endocannabinoid system. Studies suggest that this compound can weakly inhibit the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for breaking down anandamide. By slowing this degradation, this compound may indirectly prolong the signaling of anandamide in neuronal tissues. This mechanism underlies its potential for modulating pain and inflammation pathways.

Beyond its role in the endocannabinoid system, this compound is being explored as a potential biomarker for certain diseases. Research has pointed to its utility in the metabolomic profiling of conditions like non-alcoholic steatohepatitis and early-stage schistosomiasis. In the field of materials science, the incorporation of this compound into polyamide composites has been shown to enhance their tensile strength and thermal stability. Furthermore, some research has highlighted its potential use as a component in photocatalysts for hydrogen evolution, where it improves the efficiency of converting water into hydrogen gas. Derivatives of this compound, such as N-(2-Hydroxyethyl)this compound, have also been synthesized for use as internal standards in quantitative analysis due to their unlikelihood of being present in natural tissues.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₁₇H₃₅NO
Melting Point 98–101°C
Boiling Point 406.1±13.0°C
Water Solubility 0.0047 mg/mL
Ethanol (B145695) Solubility 12.3 mg/mL
Chloroform Solubility 89.6 mg/mL

| LogP | 6.49 |

Table 2: Compound Names Mentioned in this Article

Compound Name
4-hydroxycinnamic acid
Anandamide (N-arachidonoylethanolamine)
C17 Ceramide (d18:1/17:0)
This compound
Heptadecanoic acid
Linoleamide
N-(2-Hydroxyethyl)this compound (Heptadecanoyl ethanolamide)
N-benzyl-heptadecanamide
N-phenyl this compound
Oleamide
Palmitamide (Hexadecanamide)
Palmitic acid
Protocatechuic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H35NO B1601380 Heptadecanamide CAS No. 25844-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEPJBYQLCWOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509966
Record name Heptadecanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25844-13-7
Record name Heptadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25844-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptadecanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation, Identification, and Biosynthesis of Heptadecanamide

Natural Occurrence and Endogenous Presence of Heptadecanamide

This compound is a naturally occurring fatty acid amide that has been identified in a diverse range of organisms, from marine life and plants to mammals. Its presence across different biological kingdoms suggests conserved biological roles.

In the marine environment, this compound has been isolated from various organisms. For instance, it is found in the Red Sea sponge Echinoclathria gibbosa. researchgate.net It has also been identified as a component of ceramides (B1148491), such as N-heptadecanoyl ceramide trihexoside, in marine organisms. The gorgonian Pseudopterogorgia australiensis is another marine source, containing N-heptadecanoylsphingosine, a ceramide derivative of this compound. Furthermore, the halotolerant fungus Aspergillus flocculosus produces this compound.

In the plant kingdom, this compound has been detected in several species. It is present in the leaves of Cinnamomum tamala, the Indian bay leaf. The plant Pancratium maritimum, also known as sea daffodil, contains this compound. Additionally, it is found in the maca plant (Lepidium meyenii), specifically in the hypocotyl. Other plant sources include members of the Annonaceae family. nih.gov It has also been suggested as a key component in plant leafhopper resistance. researchgate.net

This compound is also present endogenously in mammals. It has been detected in the serum of cattle and is considered a relevant metabolite in the classification of temperament types. In humans, ceramides containing a heptadecanoyl chain, such as Cer(d18:1/17:0), are found in cell membranes, particularly in nerve cells.

Interactive Data Table: Natural Sources of this compound

KingdomOrganismSpecific Location/FormReference(s)
AnimaliaEchinoclathria gibbosa (Red Sea sponge)- researchgate.net
AnimaliaPseudopterogorgia australiensis (Gorgonian)N-heptadecanoylsphingosine
AnimaliaCattle (Bos taurus)Serum
AnimaliaHumans (Homo sapiens)Cell membranes (as ceramide)
FungiAspergillus flocculosus-
PlantaeCinnamomum tamala (Indian bay leaf)Leaves
PlantaePancratium maritimum (Sea daffodil)-
PlantaeLepidium meyenii (Maca)Hypocotyl
PlantaeAnnonaceae family- nih.gov

Biosynthetic Pathways and Enzyme Systems Modulating this compound Levels

The biosynthesis of this compound is intricately linked to the metabolism of fatty acids and sphingolipids. While the direct enzymatic synthesis of this compound itself is not extensively detailed in the available research, its formation can be inferred from the well-established pathways for other fatty acid amides and ceramides.

The primary pathway for the formation of N-acyl amides, including this compound, involves the condensation of a fatty acid with an amine. In the context of endogenous signaling molecules like N-acylethanolamines (NAEs), this occurs through the action of specific enzymes. For instance, N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme that hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) to generate NAEs. The precursor NAPE is synthesized by the transfer of a fatty acyl chain from a phospholipid to the amino group of phosphatidylethanolamine, a reaction catalyzed by N-acyltransferases.

In the case of ceramides containing a heptadecanoyl moiety, the biosynthesis begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. This is followed by a series of enzymatic reactions including reduction, N-acylation with heptadecanoyl-CoA, and desaturation to yield the final ceramide molecule, N-heptadecanoylsphingosine (Cer(d18:1/17:0)). The enzymes involved in this de novo ceramide synthesis pathway are central to producing the diverse range of ceramides found in mammalian cells.

The levels of this compound and its derivatives are therefore modulated by the activity of enzymes involved in fatty acid and sphingolipid metabolism. These include fatty acyl-CoA synthetases, which activate fatty acids; ceramide synthases, which catalyze the N-acylation of the sphingoid base; and various hydrolases, such as ceramidases, which break down ceramides. The regulation of these enzyme systems is crucial for maintaining the appropriate cellular concentrations of these bioactive lipids.

Isolation Methodologies from Biological Matrices and Natural Sources

The isolation and identification of this compound from complex biological and natural sources require sophisticated analytical techniques due to its lipophilic nature and often low abundance. The general workflow involves extraction, purification, and subsequent analysis.

Extraction: The initial step is typically a liquid-liquid extraction or solid-phase extraction (SPE) to separate the lipid fraction from the aqueous components of the biological matrix. For plant materials, maceration in organic solvents like ethanol (B145695) or methanol (B129727) is a common starting point. For animal tissues or serum, a Folch or Bligh-Dyer extraction using a chloroform/methanol mixture is frequently employed to partition lipids into the organic phase. Supercritical fluid extraction with CO2 has also been utilized for extracting fatty acid amides from plant leaves, such as Cinnamomum tamala.

Purification and Separation: Following extraction, the crude lipid extract is subjected to chromatographic techniques to isolate this compound from other lipids and metabolites. Column chromatography using silica (B1680970) gel is a standard method for initial fractionation of the extract. Further purification is often achieved using high-performance liquid chromatography (HPLC), which can be run in either normal-phase or reverse-phase mode. For complex mixtures, two-dimensional HPLC can provide enhanced separation.

Identification and Quantification: The definitive identification and quantification of this compound are accomplished using mass spectrometry (MS) coupled with a separation technique, most commonly gas chromatography (GC-MS) or liquid chromatography (LC-MS).

GC-MS: This technique is well-suited for the analysis of volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve the chromatographic properties of the amide.

LC-MS: This is a powerful tool for analyzing less volatile and thermally labile compounds like long-chain fatty acid amides. High-resolution mass spectrometry (HRMS) platforms, such as quadrupole time-of-flight (Q-TOF), provide accurate mass measurements, which aid in the unambiguous identification of the compound. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns that serve as a structural fingerprint for the molecule.

In metabolomics studies, untargeted approaches using LC-HRMS can identify a wide range of metabolites, including this compound, in a single run. The use of internal standards, such as isotopically labeled analogs, is crucial for accurate quantification.

Synthesis and Derivatization Strategies for Heptadecanamide and Its Analogs

Chemical Synthesis Approaches for Heptadecanamide

The laboratory-scale synthesis of this compound is primarily achieved through the reaction of heptadecanoic acid or its derivatives with an amine source. A common method involves the conversion of heptadecanoic acid to a more reactive species, such as an acyl chloride or anhydride, which then readily reacts with ammonia (B1221849) or an amine to form the corresponding amide.

One prevalent method is the acylation of ammonia using heptadecanoyl chloride. This approach typically yields this compound in the range of 68–72%. The reaction of heptadecanoyl chloride with ethanolamine (B43304) has also been reported to produce N-(2-hydroxyethyl)this compound with a high yield of 87%.

Another strategy involves the use of coupling reagents to facilitate the direct amidation of heptadecanoic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) are employed to activate the carboxylic acid, enabling its reaction with an amine. For instance, the synthesis of palmitamide, a related fatty amide, has been achieved by reacting palmitic acid with ammonium (B1175870) chloride in the presence of HOBt and TBTU. Similarly, N-methylpalmitamide was synthesized using methylamine (B109427) hydrochloride under similar conditions. These methods, while effective, often require stoichiometric amounts of coupling agents, which can generate significant waste.

The synthesis of N-substituted this compound derivatives often involves similar principles. For example, heptadecanoic acid tryptamide is synthesized by coupling heptadecanoic acid with tryptamine. Other derivatives, such as Heptadecanoic acid {[3-(2,3-dimethyl-phenylsulfamoyl)-phenylcarbamoyl]-methyl}-amide, have also been synthesized, highlighting the versatility of these chemical approaches.

Table 1: Comparison of Chemical Synthesis Methods for Amides

Method Reactants Reagents Typical Yield Reference
Acylation of Ammonia Heptadecanoyl chloride, Ammonia - 68-72%
Acylation of Ethanolamine Heptadecanoyl chloride, Ethanolamine - 87%
Direct Amidation Palmitic acid, Ammonium chloride HOBt, TBTU, Triethylamine -
Direct Amidation Palmitic acid, Methylamine hydrochloride HOBt, TBTU, Triethylamine -
Mixed Anhydride Method p-Aminobenzoic acid, Amine Methyl chloroformate, Triethylamine -

Enzyme-Catalyzed Synthesis of this compound and Related Compounds

Enzymatic synthesis of fatty amides has emerged as a sustainable and efficient alternative to traditional chemical methods. Lipases, in particular, have been extensively studied for their ability to catalyze amidation reactions under mild conditions. These biocatalysts offer high selectivity and reduce the formation of byproducts.

The lipase-catalyzed synthesis of this compound can be achieved through the direct amidation of heptadecanoic acid. Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is a highly effective biocatalyst for this transformation. Enzymatic aminolysis of heptadecanoic acid using lipase has been reported to achieve yields of 81–85%. This method presents advantages in terms of atom economy and the avoidance of halogenated byproducts. The reaction mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by an amine nucleophile to yield the amide.

The scope of enzyme-catalyzed amidation extends to a variety of fatty acids and amines, allowing for the synthesis of a diverse range of fatty amides. For instance, CALB has been used to catalyze the amidation of various free carboxylic acids with primary and secondary amines, including cyclic amines, with excellent conversions and yields. The synthesis of fatty acid diethanolamides from lauric acid, decanoic acid, and octanoic acid with diethanolamine (B148213) has been demonstrated using Novozym 435.

Furthermore, enzyme-catalyzed reactions can be performed in organic solvents or in solvent-free systems. A sustainable enzymatic strategy for amide synthesis has been developed using cyclopentyl methyl ether as a green solvent. Solvent-free synthesis of lauroyl monoethanolamide using lipase has also been documented.

Table 2: Enzyme-Catalyzed Synthesis of Fatty Amides

Enzyme Acyl Donor Amine Solvent Key Findings Reference
Candida antarctica lipase B (CALB) Heptadecanoic acid Ammonia 2-methyl-2-butanol 85% continuous conversion in a plug flow reactor.
Candida antarctica lipase B (CALB) Free carboxylic acids Primary and secondary amines Cyclopentyl methyl ether High conversions and yields without intensive purification.
Novozym 435 Lauric, Decanoic, Octanoic acids Diethanolamine Acetonitrile (B52724), Toluene Reaction is faster in acetonitrile at higher temperatures.
Candida rugosa lipase Fatty acid methyl esters Ethylene diamine Acetone Efficient synthesis, with potential for solvent and enzyme recycling.
Carboxylic Acid Reductase (CARmm-A) Fatty acids Amino alcohols Aqueous Selective amide bond formation without esterification byproducts.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives are driven by the search for molecules with specific biological activities or physicochemical properties. These modifications can involve altering the acyl chain, the amide nitrogen, or both.

N-substituted derivatives are a major class of this compound analogs. These are typically synthesized by reacting heptadecanoic acid or its activated form with a substituted amine. Examples include N-benzyl-heptadecanamide and N-[2-(1H-indol-3-yl)ethyl]this compound (heptadecanoic acid tryptamide). The synthesis of N-substituted derivatives often follows standard amidation procedures, such as the use of coupling reagents or the conversion of the carboxylic acid to an acyl chloride.

Other modifications can include the introduction of functional groups onto the heptadecanoyl chain or the use of different amino components. For instance, a PEGylated derivative, 17-(Amino-PEG6-ethylcarbamoyl)heptadecanoic acid, has been synthesized, which contains a polyethylene (B3416737) glycol (PEG) linker. broadpharm.com The synthesis of more complex derivatives, such as N-heptadecanoyl-14-methylhexadecasphingosine, a ceramide found in Caenorhabditis elegans, involves the condensation of heptadecanoic acid with a specific sphingosine (B13886) base.

The synthesis of these analogs often requires multi-step procedures. For example, the synthesis of N-substituted phthalimide (B116566) derivatives involves the initial formation of an acyl-hydrazide, which then reacts with an anhydride. Similarly, the synthesis of some benzamide (B126) derivatives may involve a cyclocondensation reaction.

Table 3: Examples of Synthesized this compound Analogs and Derivatives

Compound Name Key Structural Feature Synthetic Precursors Reference
N-Benzyl-heptadecanamide Benzyl group on the amide nitrogen Heptadecanoic acid, Benzylamine
Heptadecanoic acid tryptamide Tryptamine moiety Heptadecanoic acid, Tryptamine
N-(2-hydroxyethyl)this compound Hydroxyethyl group on the amide nitrogen Heptadecanoyl chloride, Ethanolamine
17-(Amino-PEG6-ethylcarbamoyl)heptadecanoic acid PEG linker Heptadecanoic acid derivative, Amino-PEG-amine broadpharm.com
N-heptadecanoyl-14-methylhexadecasphingosine Ceramide structure Heptadecanoic acid, 14-methylhexadecasphingosine
Heptadecanoic acid (2,2-dichloro-1-(4-chloro-benzenesulfonyl)-vinyl)-amide Dichlorovinyl and chlorobenzenesulfonyl groups Heptadecanoic acid, 2,2-dichloro-1-(4-chloro-benzenesulfonyl)-vinylamine

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and other amides is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of biocatalysts, solvent-free reaction conditions, and alternative energy sources.

As discussed previously, enzyme-catalyzed synthesis is a cornerstone of green amide production. Lipases, for example, operate under mild conditions, are biodegradable, and can often be recycled and reused, which minimizes waste and energy consumption.

Solvent-free synthesis, or neat reaction, is another important green chemistry approach. These reactions can be facilitated by techniques such as grinding (mechanochemistry) or heating. A solvent-free method for amide synthesis has been reported using the trituration of a carboxylic acid and urea (B33335) with boric acid as a catalyst, followed by direct heating. This method is rapid, efficient, and avoids the use of hazardous solvents. Microwave-assisted synthesis is another technique that can accelerate reactions in the absence of a solvent, leading to higher efficiency and reduced environmental burden.

The choice of solvents is also a critical aspect of green chemistry. When solvents are necessary, the use of greener alternatives, such as cyclopentyl methyl ether, is encouraged. The development of catalytic methods that minimize the use of stoichiometric activating reagents is also a key area of research. Boronic acid-catalyzed amidations, for example, offer a more sustainable alternative to traditional coupling methods.

Table 4: Green Chemistry Approaches in Amide Synthesis

Green Chemistry Principle Specific Method Application in Amide Synthesis Advantages Reference
Use of Biocatalysts Enzyme catalysis (e.g., Lipases) Direct amidation of carboxylic acids. Mild conditions, high selectivity, reduced byproducts, biodegradable.
Solvent-Free Reactions Mechanochemistry (Grinding) Condensation of carboxylic acids and amines/urea. Eliminates solvent waste, can increase reaction rates.
Solvent-Free Reactions Thermal activation Direct heating of reactants. Simple, avoids hazardous solvents.
Alternative Energy Sources Microwave irradiation Acceleration of solvent-free reactions. Rapid heating, increased efficiency.
Use of Green Solvents - Replacement of hazardous solvents with greener alternatives (e.g., cyclopentyl methyl ether). Reduced toxicity and environmental impact.
Catalysis Boronic acid catalysis Direct amidation of carboxylic acids. Avoids stoichiometric waste from coupling reagents.

Analytical Methodologies in Heptadecanamide Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a fundamental tool for separating heptadecanamide from complex mixtures, enabling both its identification and the determination of its concentration. The choice between liquid and gas chromatography is often dictated by the sample matrix and the specific research question.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound and its derivatives. In reverse-phase (RP) HPLC, this compound can be used as a stationary phase modifier to enhance the separation of long-chain fatty acids. For instance, a derivative of this compound, isooctadecanamide, N,N'-1,2-ethanediylbis-, can be analyzed using an RP-HPLC method with a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. This method is scalable for preparative separation to isolate impurities and is suitable for pharmacokinetic studies. The use of smaller 3 µm particle columns is available for faster Ultra-Performance Liquid Chromatography (UPLC) applications.

In a study identifying metabolites in Salvadora persica, HPLC coupled with high-resolution mass spectrometry was used to tentatively identify n-benzyl this compound. Furthermore, HPLC analysis with an evaporative light scattering detector (ELSD) has been employed to confirm the purity of synthesized this compound, which can reach over 99.5%.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for this compound, especially when coupled with a mass spectrometer (GC-MS). This method allows for the separation, identification, and quantification of components in a mixture. In GC, a sample is vaporized and carried by an inert gas through a column, where separation occurs based on the differential partitioning of compounds between the stationary and mobile phases.

GC-MS analysis of this compound typically shows a base peak corresponding to the protonated molecule (M+H)⁺ at an m/z of 269.272. The fragmentation patterns observed in the mass spectrum can provide structural information, often showing sequential loss of methylene (B1212753) groups. GC is also utilized in various fields, including environmental monitoring and forensic toxicology, to detect and quantify compounds like this compound. For instance, GC has been used to analyze organophosphates in environmental samples and to determine blood alcohol content.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the precise chemical structure of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for elucidating the atomic structure of organic molecules like this compound. It provides detailed information about the type, quantity, and arrangement of atoms by analyzing the magnetic properties of atomic nuclei. Both ¹H-NMR and ¹³C-NMR are used to characterize the molecule, with the possibility of solid-state measurements as well. NMR is a non-destructive technique that can be used to identify functional groups and their relative positions, making it a powerful tool for structural confirmation and purity assessment. The interpretation of NMR spectra, including chemical shifts and coupling constants, allows for the deduction of the molecular structure. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can further aid in resolving complex structures and assigning signals, especially in cases of signal overlap.

Mass Spectrometry (MS) Applications, including High-Resolution Techniques (e.g., UPLC-Q-TOF-MSE)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. When coupled with chromatographic methods like UPLC, it becomes a powerful tool for both qualitative and quantitative analysis.

High-resolution techniques such as Quadrupole Time-of-Flight (QTOF) mass spectrometry provide highly accurate mass measurements, which aids in the confident identification of compounds. The UPLC-Q-TOF-MSE method, for example, allows for the acquisition of both precursor and product ion data in a single run, providing comprehensive structural information. This technique has been used to identify this compound in complex mixtures, such as plant extracts. In one study, UPLC-Q-TOF-MSE was used to characterize bioactive compounds in Cinnamomum tamala leaf extracts, where this compound was tentatively identified with a precursor ion [M+H]⁺ at m/z 270.2778.

The coupling of ion mobility spectrometry (IMS) with QTOF-MS further enhances separation and identification capabilities. UPLC-IM-QTOF has been applied to the analysis of non-intentionally added substances (NIAS) migrating from food packaging materials, where derivatives of this compound have been identified. This advanced technique provides an additional dimension of separation based on the size, shape, and charge of the ions.

Below is a table summarizing the mass spectrometric data for this compound and a related derivative found in different studies.

CompoundPrecursor Ionm/zIonization ModeAnalytical TechniqueSource
This compound[M+H]⁺270.2778PositiveUPLC-Q-TOF-MSE
N-(2-Hydroxyethyl)this compound[M+H]⁺314.3054PositiveMS/MS
This compound, N,N'-1,2-ethanediylbis-[MNa]⁺639.5806PositiveUHPLC-IMS-QTOF unizar.es

Advanced Imaging Techniques for this compound Localization and Distribution

Application of this compound as an Internal Standard in Bioanalytical Methods

In quantitative bioanalysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the variability inherent in analytical procedures, including sample extraction, derivatization, and instrument response. By calculating the ratio of the analyte's response to the internal standard's response, analysts can significantly improve the accuracy and precision of the results. The ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument and, crucially, should not be naturally present in the biological sample to be analyzed.

This compound and its derivatives, such as heptadecanoyl ethanolamide, are frequently chosen as internal standards, particularly for the analysis of other fatty acid amides like endocannabinoids and related signaling lipids. The primary rationale for their use is their structural similarity to endogenous long-chain fatty acid amides, which typically possess an even number of carbon atoms. This compound, with its 17-carbon chain, is an odd-numbered fatty acid amide. This structural feature makes it highly unlikely to be found in most animal or plant tissues, thus preventing interference with the measurement of endogenous analytes. It serves as a structural analogue internal standard, a common choice when a stable isotope-labeled (SIL) version of the analyte is unavailable or prohibitively expensive.

The application of this compound and similar odd-chain amides as internal standards is prevalent in both gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) methods.

Use in Gas Chromatography (GC) Analysis

In GC-based methods, particularly those employing a flame ionization detector (GC-FID) or mass spectrometry (GC-MS), this compound can be used for the quantification of primary fatty acid amides (PFAAs). For these compounds to be suitable for GC analysis, they often require a derivatization step to increase their volatility. However, some methods allow for direct analysis without derivatization.

A notable application involves the quantification of PFAAs in complex lipid matrices like animal fat. In one such method, a close structural analogue, nonadecanoic acid amide (C19 amide), was used as the internal standard to quantify various PFAAs. The principles of this method are directly applicable to the use of this compound. The method involves solid-phase extraction (SPE) to isolate the PFAAs from the bulk of the fat matrix, followed by direct quantification using GC-FID. The performance of such a method highlights the suitability of odd-chain fatty acid amides as internal standards.

Table 1: Performance Characteristics of a GC-FID Method for Primary Fatty Acid Amide (PFAA) Quantification Using an Odd-Chain Amide Internal Standard

ParameterFindingReference
Internal Standard Nonadecanoic acid amide (C19)
Analytes Palmitamide (C16:0), Stearamide (C18:0), Oleamide (B13806) (C18:1)
Matrix Lard (Animal Fat)
Extraction Solid-Phase Extraction (SPE)
Recovery Approximately 100%
Limit of Detection (LOD) 0.002%
Limit of Quantification (LOQ) 0.005%

This table illustrates the effectiveness of using an odd-chain primary fatty acid amide as an internal standard for quantifying even-chain PFAAs in a complex biological matrix.

Use in Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for analyzing endocannabinoids and other N-acylethanolamines (NAEs) due to its high sensitivity and selectivity. In this context, heptadecanoyl ethanolamide (HEA), an N-acylated derivative of this compound, serves as an excellent internal standard for the quantification of endogenous NAEs such as anandamide (B1667382) (AEA), palmitoyl (B13399708) ethanolamide (PEA), and oleoyl (B10858665) ethanolamide (OEA).

Because HEA is a synthetic analogue incorporating a 17-carbon fatty acid, it is not naturally present in the samples, fulfilling a critical requirement for an internal standard. Its chemical properties are very similar to the endogenous NAEs being measured, ensuring that it behaves comparably during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This similarity allows it to effectively compensate for variations in analyte recovery and matrix effects, which are common challenges in bioanalysis that can suppress or enhance the analyte signal.

Research studies have employed HEA or other odd-chain fatty acid derivatives to accurately quantify a range of fatty acid amides in various biological tissues. For instance, in the analysis of endocannabinoids in mouse mucosal tissue or free fatty acids in plasma, odd-numbered fatty acid chain molecules are used as internal standards to ensure selective detection and accurate quantification.

Table 2: Application of Odd-Chain Fatty Acid Amide Analogues as Internal Standards in LC-MS/MS Bioanalysis

Analyte(s)Internal Standard UsedBiological MatrixAnalytical MethodReference
Endocannabinoids (e.g., AEA, 2-AG) & related lipidsHeptadecanoyl ethanolamideNot specified; general applicationQuantitative Analysis
Monoacylglycerols (MAG) & Free Fatty Acids (FFA)17:1 FFA (Heptadecenoic acid)Mouse Mucosal TissueUPLC-MS/MS
Free Fatty Acids (e.g., Palmitic, Stearic, Oleic acids)Heptadecanoic acid (C17:0)PlasmaGC/FID, GC-C-IRMS
24 Circulating Endocannabinoids & Related CompoundsDeuterated standards matched by chemical similarityHuman PlasmaUHPLC-MS/MS

This table summarizes the use of this compound-related compounds as internal standards for the quantification of various lipid analytes in different biological samples using mass spectrometry-based methods.

Biological Activities and Mechanistic Investigations of Heptadecanamide

Interaction with Endocannabinoid System Components

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a range of physiological processes. Key components of the ECS include cannabinoid receptors and enzymes responsible for the synthesis and degradation of endocannabinoids. Heptadecanamide's interactions with several of these components have been investigated to elucidate its potential modulatory effects.

Cannabinoid Receptor (CB1, CB2) Modulation

The primary mediators of the ECS are the G protein-coupled cannabinoid receptors, CB1 and CB2. CB1 receptors are abundantly expressed in the central nervous system, while CB2 receptors are predominantly found in the immune system. mdpi.com The modulation of these receptors can lead to various physiological effects.

Research into the direct modulation of CB1 and CB2 receptors by this compound is an area of ongoing investigation. While cannabinoids, in general, produce many of their effects by interacting with these receptors, it is also recognized that not all effects are attributable to CB1 and CB2 interaction. Some cannabinoids can modulate neuronal activity and other cellular processes through receptor-independent mechanisms. The activation of CB1 receptors can influence synaptic transmission by affecting adenylate cyclase, cAMP, and ion channels. mdpi.com CB2 receptor activation is known to modulate immune cell migration and the release of cytokines.

Vanilloid Receptor 1 (VR1/TRPV1) Potentiation and Activation

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor 1 (VR1), is a non-selective cation channel that plays a significant role in pain and temperature sensation. It is activated by a variety of stimuli, including heat, low pH, and certain chemical compounds like capsaicin. Activation of the TRPV1 channel leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron, generating an electrical signal.

The interaction of fatty acid amides with TRPV1 has been a subject of interest. For instance, the endogenous cannabinoid anandamide (B1667382) is a known agonist of TRPV1. The potentiation of TRPV1 currents can be influenced by various factors, including high glucose conditions, which have been shown to increase capsaicin-evoked currents in sensory neurons. This potentiation can be dependent on the Receptor for Advanced Glycation End-products (RAGE), calcium influx, and the activity of certain kinases. While the direct activation or potentiation of TRPV1 by this compound is not extensively detailed in the provided context, the established role of other fatty acid amides at this receptor suggests a potential area for further research.

Interactions with N-Acylethanolamine Acid Amidase (NAAA)

N-Acylethanolamine acid amidase (NAAA) is a lysosomal enzyme that plays a key role in the degradation of N-acylethanolamines, such as the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). NAAA belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily and exhibits a preference for saturated fatty acid ethanolamides.

NAAA's catalytic activity is dependent on a cysteine nucleophile within its active site. The enzyme's structure features a narrow hydrophobic channel that accommodates the acyl chain of its substrates. The substrate selectivity of NAAA is influenced by the length of the fatty acyl chain. For instance, NAAA shows high reactivity towards PEA (a 16-carbon chain) and lower reactivity towards N-stearoylethanolamine (an 18-carbon chain). Given that this compound has a 17-carbon chain, its interaction with NAAA is of scientific interest, though specific kinetic data for this interaction are not provided in the search results. The interaction of compounds with critical residues in the NAAA catalytic pocket, such as Asp150, Tyr151, and Asn292, can modulate its activity.

Interactions with Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can result in analgesic and anti-inflammatory effects.

The active site of FAAH contains a Ser-Ser-Lys catalytic triad (B1167595), with Ser241 acting as the nucleophile. The interaction of inhibitors with FAAH often involves hydrophobic interactions within the enzyme's acyl chain binding pocket and interactions with key residues like Ser241, Phe192, and Phe381. The structure of the fatty acid moiety of a ligand, such as the presence of unsaturation, can influence its inhibitory activity on FAAH. While specific studies on the interaction of this compound with FAAH are not detailed, the general mechanism of FAAH inhibition by other fatty acid amides provides a framework for understanding potential interactions.

Cellular Signaling Pathways Modulated by this compound

Cellular signaling pathways are complex networks that dictate cellular responses to various stimuli. This compound has been implicated in the modulation of at least one critical signaling event: calcium ion influx.

Calcium Ion Influx Regulation

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a pivotal role in a multitude of cellular processes, including T-cell activation, neurotransmitter release, and muscle contraction. The regulation of intracellular Ca²⁺ concentration is tightly controlled through influx from the extracellular space and release from intracellular stores.

The activation of TRPV1 channels is a known mechanism for Ca²⁺ influx. When activated, these non-selective cation channels allow Ca²⁺ to enter the cell, leading to a rise in intracellular calcium levels. This influx can trigger various downstream signaling events. For example, in T-lymphocytes, store-operated Ca²⁺ entry (SOCE) can lead to further Ca²⁺ release from intracellular stores, a process crucial for T-cell activation. In macrophages, a constitutive, non-regulated Ca²⁺ influx is necessary for survival signaling pathways. Research has suggested a link between certain N-benzyl fatty acid amides, including n-benzyl this compound, and the inhibition of calcium influx in thrombin-stimulated platelets. This indicates a potential role for this compound in modulating cellular functions that are dependent on calcium signaling.

G Protein-Coupled Receptor (GPCR) Interactions

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling by responding to a wide variety of extracellular stimuli, including hormones and neurotransmitters. Upon activation, GPCRs trigger intracellular signaling cascades that regulate numerous physiological processes. The interaction of ligands with GPCRs can lead to the formation of homo- or hetero-complexes, which can modulate the receptor's signaling and internalization.

Some fatty acid amides are known to interact with GPCRs, such as cannabinoid and opioid receptors. For instance, certain macamides have been shown to have agonistic activity on the mu-opioid receptor, which is a member of the GPCR superfamily. This interaction is thought to contribute to analgesic, anxiolytic, and antidepressive effects. The dynamic nature of GPCR interactions, which involves transient formations of signaling nanodomains, is thought to be key to the speed and specificity of their signaling. Advanced techniques like single-molecule microscopy are being used to study these complex interactions in living cells.

Neurobiological Activities of this compound

This compound and related fatty acid amides have demonstrated a range of activities within the nervous system, including neuroprotective effects and modulation of neurotransmitter systems.

Neuroprotective Effects

Neuroprotection refers to the strategies aimed at preventing or slowing down the process of neuronal cell death. Research suggests that this compound and similar compounds possess neuroprotective properties. Fatty acid amides, in general, are recognized for their potential role in neuroprotection. This neuroprotective capacity is often linked to their anti-inflammatory and antioxidant activities. For instance, some phytochemicals with neuroprotective effects work by modulating levels of inflammatory markers like NF-κB and various cytokines, or by inhibiting oxidative stress. Studies on various natural compounds have shown that they can offer neuroprotection through multiple mechanisms, including the regulation of neurotrophins like brain-derived neurotrophic factor (BDNF).

Neurotransmitter Modulation

Neurotransmitters are essential chemical messengers in the nervous system, and their balanced activity is crucial for proper brain function. Evidence suggests that fatty acid amides can modulate the activity of various neurotransmitter systems. This modulation can occur through direct interaction with neurotransmitter receptors or by influencing the synthesis and degradation of neurotransmitters. For example, the gut microbiota can produce and consume a wide range of neurotransmitters, including dopamine, norepinephrine, serotonin, and gamma-aminobutyric acid (GABA), potentially influencing host neurophysiology. Studies in knockout mice have shown that the genetic deletion of specific receptors, like the orexin-2 receptor, can differentially alter the extracellular concentrations of neurotransmitters in different brain regions. This highlights the complex interplay between receptor systems and neurotransmitter levels.

Immunomodulatory and Anti-inflammatory Mechanisms

This compound and related compounds have been shown to exert immunomodulatory and anti-inflammatory effects through various mechanisms. Inflammation is a natural defense mechanism, but chronic inflammation is implicated in a range of diseases.

Fatty acid amides can modulate inflammatory pathways. Their anti-inflammatory action is partly attributed to their ability to inhibit enzymes involved in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. This includes the inhibition of enzymes such as phospholipase A2 (PLA2), cyclooxygenase (COX), and lipoxygenase (LOX). Furthermore, they can suppress the expression of pro-inflammatory genes and the activation of key signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Some compounds achieve their anti-inflammatory effects by modulating the production of cytokines, which are proteins that regulate immune responses. This can involve suppressing pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while in some cases promoting the production of anti-inflammatory cytokines like IL-10. The table below summarizes the effects of certain compounds on inflammatory markers.

Compound/ExtractModelKey Anti-inflammatory Findings
PolyphenolsIn vitro / In vivoInhibit enzymes like COX and LOX; Modulate NF-κB and MAPK pathways.
FucoidanIn vitro / In vivoDownregulates MAPK and NF-κB signaling pathways; Decreases pro-inflammatory cytokine production.
Vicia faba L. Pod ExtractIn vitroSignificantly reduced hemolysis of red blood cells.

Antimicrobial and Antioxidant Properties

Research has indicated that this compound and extracts containing it may possess antimicrobial and antioxidant properties.

Antimicrobial activity refers to the ability to inhibit the growth of or kill microorganisms. Some studies have shown that extracts containing fatty acid amides exhibit activity against various pathogens, including bacteria and fungi. For instance, a methanolic extract of broad bean pods, which contains various phytochemicals, demonstrated inhibitory effects against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.

Antioxidant activity involves the neutralization of harmful free radicals, thereby protecting cells from oxidative damage. Many natural products, including those containing fatty acid amides, have been found to possess antioxidant properties. This activity is often attributed to the presence of phenolic compounds and flavonoids. The antioxidant capacity can be measured using assays such as the DPPH radical scavenging assay.

The following table presents findings on the antimicrobial and antioxidant activities of various extracts.

ExtractActivityKey Findings
Terminalia catappa ExtractAntimicrobial & AntioxidantShowed good activity against various pathogens including Mycobacterium and Candida species, and possessed good antioxidant properties.
Vicia faba L. Pod ExtractAntimicrobial & AntioxidantDemonstrated potent DPPH radical scavenging activity and inhibited several food-borne pathogenic microorganisms.
Sambucus nigra L. (Elderflower) OilAntimicrobial & AntioxidantShowed significant DPPH radical scavenging activity and moderate inhibitory effects against C. albicans and E. coli.

Heptadecanamide in Disease Models and Therapeutic Potential

Preclinical Studies of Heptadecanamide and Its Analogs

Preclinical research forms the foundation for understanding the therapeutic promise of this compound. These studies are broadly categorized into in vitro and in vivo models.

In Vitro Model Systems for Disease Investigation (e.g., cell lines)

In vitro models, primarily utilizing cell lines, are instrumental for initial investigations into the biological activities of this compound and its analogs. These systems allow for controlled experiments to dissect cellular and molecular mechanisms.

Cancer cell lines have been a significant focus of in vitro research. For instance, the MCF7 breast cancer cell line, which expresses estrogen receptors, serves as a valuable model for studying hormone-responsive cancers and the effects of potential therapeutic agents. The Cancer Cell Line Encyclopedia (CCLE) provides a vast repository of data on various cancer cell lines, facilitating the selection of appropriate models for specific research questions. broadinstitute.org However, the use of cell lines requires careful authentication to avoid issues like cross-contamination, as exemplified by the case of the Hep-2 cell line, which was found to be misidentified.

In the context of neurological diseases, cell-based models are used to explore the effects of compounds on neuronal cells and related cell types. For example, studies might investigate the impact of this compound on cellular processes relevant to neurodegeneration or inflammation in cultured nerve cells.

Table 1: Examples of In Vitro Models in Medical Research

Model Type Description Common Applications
Cancer Cell Lines Immortalized cells derived from tumors. Studying cancer biology, drug discovery, and resistance mechanisms.
Engineered Tissue Models 3D cultures that mimic the structure and function of native tissues. Disease modeling, drug screening, and personalized medicine.

| Stem Cell-Derived Models | Cells differentiated from pluripotent stem cells to form specific cell types (e.g., neurons, cardiomyocytes). | Investigating developmental processes and disease pathogenesis. |

In Vivo Animal Models for Therapeutic Efficacy and Pharmacological Studies

Animal models are widely used in neurological disease research. For instance, mouse models of Alzheimer's disease have been instrumental in studying the roles of amyloid-β plaques and tau tangles in disease pathology. Similarly, animal models of Parkinson's disease are used to investigate potential treatments aimed at restoring dopamine-producing neurons.

In the investigation of this compound and its analogs, animal models could be employed to study their effects on pain, inflammation, and neurobehavioral outcomes. For example, a study on the anti-ulceration effect of a plant extract containing this compound used rats to demonstrate its protective effects against ethanol-induced gastric damage.

Exploration of this compound in Neurological Disorders

Fatty acid amides, including this compound, have shown potential in modulating various neurological processes. Their structural similarities to endocannabinoids suggest possible interactions with the endocannabinoid system, which is involved in regulating pain, mood, and memory.

Chronic Pain Management Research

Chronic pain is a significant health issue, and there is a continuous search for new and more effective analgesics. Some fatty acid amides are known to modulate pain perception, making them interesting candidates for pain management research. The investigation of compounds like N-(3-(Dimethylamino)propyl)-16-methyl-heptadecanamide highlights the potential for this class of molecules in pain relief. Research into related compounds has also pointed towards their potential in treating pain-related conditions.

Neurodegeneration and Neuroinflammation Studies

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons and are often accompanied by neuroinflammation. Disturbed lipid metabolism is a known feature of Alzheimer's disease.

Research has explored the role of various lipids and fatty acids in the context of these diseases. mdpi.com The anti-inflammatory properties of certain compounds are of particular interest, as inflammation is a key component of neurodegeneration. Studies on plant extracts containing various fatty acid amides have suggested potential anti-inflammatory effects. The investigation of macamides, a class of N-benzylamides of long-chain fatty acids, has shown promise for their neuroprotective effects in models of neurological diseases.

Neuropsychiatric Disorder Investigations

Neuropsychiatric disorders encompass a range of conditions affecting mood, behavior, and cognitive function. Research in this area is increasingly focused on understanding the underlying neurobiological mechanisms, including the role of neuroinflammation and the gut-brain axis.

The potential of fatty acid amides to interact with the endocannabinoid system suggests they may have a role in modulating mood and anxiety. While direct research on this compound in specific neuropsychiatric disorders is still emerging, the broader class of fatty acid amides is being explored for its therapeutic potential in this area.

This compound in Inflammatory Conditions

This compound and its derivatives are subjects of research for their potential role in modulating inflammatory processes. As a fatty acid amide, its biological activities are of interest in understanding how such molecules interact with inflammatory pathways. Derivatives such as N-(2-Hydroxyethyl)this compound are noted for their potential to regulate inflammatory responses, though the precise mechanisms are still under comprehensive investigation.

Research into related compounds provides insight into potential mechanisms. For instance, heptadecane (B57597), a saturated hydrocarbon, has been studied for its anti-inflammatory effects. One study demonstrated that heptadecane suppresses age-related increases in the expression of pro-inflammatory genes. This effect was achieved by reducing the activity of Nuclear Factor-kappa B (NF-κB), a key protein complex that controls the transcription of DNA, cytokine production, and cell survival. The study showed that heptadecane attenuated NF-κB activation induced by reactive species via the NIK/IKK and MAPKs signaling pathways in both aged rat kidney tissue and endothelial cell lines.

Furthermore, various derivatives of this compound have been explored for their anti-inflammatory potential. N-benzylthis compound has been noted for its potential anti-inflammatory properties in topical applications. In the context of broader therapeutic applications, patents have been filed for compounds that include a this compound structure for the treatment of immune and inflammatory disorders, highlighting its relevance in the development of new anti-inflammatory agents.

Table 1: Research Findings on this compound and Related Compounds in Inflammation
Compound/DerivativeModel/System StudiedKey FindingsReference
HeptadecaneAged Fischer 344 rats; YPEN-1 endothelial cellsSuppressed age-related pro-inflammatory gene expression (COX-2, iNOS); Attenuated NF-κB activation via NIK/IKK and MAPKs pathways.
N-(2-Hydroxyethyl)this compoundGeneral Biological StudiesConsidered to have a potential role in regulating inflammatory processes.
This compound derivativesPatent LiteratureIncluded in compounds designed for the treatment of immune and inflammatory disorders.

Potential Role in Oncology Research

The investigation of this compound in oncology is primarily documented through phytochemical studies of natural sources being screened for anticancer compounds. In this context, this compound has been isolated from various organisms, although it has not typically been identified as the primary cytotoxic agent itself.

For instance, a study on the Red Sea marine sponge Echinoclathria gibbosa led to the isolation of a new complex this compound derivative named echinoclathriamide. The same study evaluated the in vitro growth inhibitory activity of other isolated compounds against several human cancer cell lines, but the specific cytotoxic activity of echinoclathriamide was not reported. Similarly, this compound was among the compounds isolated from the truffle Picoa lefebvrei. While other compounds from this truffle were shown to abrogate cisplatin-induced cell damage, this compound was not included in that specific assay.

The presence of this compound has also been noted in analyses of rapeseed, a plant whose protein-derived bioactive peptides have been studied for potential antitumor properties. However, a direct link between this compound and these anticancer effects was not established. These findings suggest that while this compound is a constituent of organisms that produce bioactive molecules, its own potential as a direct cytotoxic agent remains largely unexplored in the reviewed literature. Research on cancer cell lines like MCF-7 (breast cancer) often focuses on other classes of compounds.

Table 3: Isolation of this compound in Oncology-Related Natural Product Research
Source OrganismCompound IsolatedContext of ResearchReference
Red Sea Sponge (Echinoclathria gibbosa)Echinoclathriamide (a this compound derivative)Screening of sponge extracts for antimicrobial and cytotoxic compounds.
Truffle (Picoa lefebvrei)This compoundInvestigation of chemical constituents and their ability to protect against cisplatin-induced cell damage.
Rapeseed (Brassica napus)This compoundAnalysis of chemical composition; other components (peptides) studied for antitumor properties.

Investigating this compound in Cardiovascular Health

This compound is being investigated for its potential connections to cardiovascular health, primarily through its association with atherosclerosis and the broader roles of fatty acid amides and ceramides (B1148491) in cardiovascular disease. Atherosclerosis, a disease characterized by the buildup of plaque in arteries, is a leading cause of cardiovascular events.

A multiomics study using arterial tissue from a mouse model of atherosclerosis identified this compound among the molecular changes associated with the disease. This finding suggests a potential link between the metabolism of this fatty acid amide and the pathophysiological processes within the arterial wall.

The connection is further strengthened by research on ceramides. As discussed previously, this compound is structurally related to C17 ceramide (N-Heptadecanoyl-D-erythro-sphingosine). The dysregulation of ceramide metabolism has been implicated in cardiovascular diseases. For example, pharmacological inhibition of ceramide synthesis was shown to protect against atherosclerosis and cardiomyopathy in animal models. Given that inflammation is a critical component in the development and progression of atherosclerosis, the potential anti-inflammatory properties of this compound and its derivatives could be a relevant mechanism of action. The suppression of inflammatory pathways like NF-κB could theoretically mitigate the chronic inflammation that drives plaque formation and instability.

Furthermore, metabolic syndrome, which involves insulin (B600854) resistance and dyslipidemia, is a major risk factor for cardiovascular disease. Since ceramides are implicated in insulin resistance, their role may extend to the increased cardiovascular risk seen in patients with metabolic syndrome.

Table 4: Summary of Evidence for this compound's Relevance to Cardiovascular Health
Area of ResearchKey FindingsPotential Implication for Cardiovascular HealthReference
Atherosclerosis ModelsThis compound was identified in arterial tissue of mice with atherosclerosis.Suggests involvement in the molecular processes of plaque development.
Ceramide MetabolismInhibition of ceramide synthesis protects against atherosclerosis and cardiomyopathy in animal models.As a precursor or related molecule to C17 ceramide, its metabolism may influence cardiovascular disease progression.
Anti-Inflammatory ResearchRelated compound heptadecane suppresses NF-κB, a key inflammatory pathway in atherosclerosis.Potential to reduce the chronic inflammation that drives atherosclerosis.

Advanced Research Areas and Future Directions in Heptadecanamide Studies

Computational and In Silico Approaches

Computational methods, often referred to as in silico studies, are essential tools in modern drug discovery and chemical biology. They allow researchers to model, simulate, and predict the properties and interactions of molecules like Heptadecanamide, saving significant time and resources compared to traditional experimental work. These approaches range from simulating molecular motion to using artificial intelligence to forecast biological activity and safety profiles.

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and docking studies are computational techniques used to understand how a ligand, such as this compound, interacts with a biological target, typically a protein receptor. MD simulations provide a detailed view of the physical movements of atoms and molecules over time, revealing the stability of the ligand-protein complex and the dynamics of their binding. Docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction (binding affinity).

For this compound, a known target of interest is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is involved in the endocannabinoid system. While specific MD studies exclusively on this compound are not extensively published, research on analogous long-chain fatty acid amides and other FAAH inhibitors provides a strong model for its likely interactions. These studies reveal that the long aliphatic chain of such ligands typically engages in hydrophobic interactions within the enzyme's acyl chain binding (ACB) pocket. Docking simulations with similar molecules suggest key amino acid residues within FAAH that are critical for binding.

Table 1: Representative Molecular Docking Interactions for a Fatty Acid Amide Ligand with FAAH This table is a representative model based on published data for FAAH inhibitors with similar structural features to this compound.

Target ProteinKey Interacting ResiduesType of InteractionSignificance of Interaction
Fatty Acid Amide Hydrolase (FAAH)Cys269, Val270HydrophobicStabilizes the aliphatic tail of the ligand within the binding channel.
Ser241, Ser217, Lys142Hydrogen Bonding / ElectrostaticForms the catalytic triad (B1167595) responsible for amide hydrolysis; interaction with the amide head group of the ligand is crucial for inhibition.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that links the chemical structure of a compound to its biological activity. QSAR models are mathematical equations that use "descriptors"—numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size)—to predict its activity. This allows researchers to forecast the potency of new, unsynthesized analogs and prioritize the most promising candidates for synthesis and testing.

For a class of compounds like fatty acid amides, a QSAR model could be developed to predict their inhibitory activity against an enzyme like FAAH. Descriptors for this compound would include those related to its long alkyl chain (hydrophobicity, van der Waals volume) and its amide headgroup (hydrogen bonding capacity, polarity). Studies on similar FAAH inhibitors have shown that descriptors related to lipophilicity and the presence of specific functional groups are critical for building a predictive QSAR model. By analyzing a series of related amides, a QSAR model could reveal that increasing chain length enhances hydrophobic interactions up to a certain point, while modifications to the amide group could influence hydrogen bonding with the catalytic site.

Computational ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile must be evaluated. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, helping to identify potential liabilities. Numerous web-based tools and software, such as ADMETlab 2.0, PreADMET, and ADMET-AI, provide rapid predictions based on a molecule's structure. greenstonebio.com

A key component of this prediction is assessing a molecule against criteria like Lipinski's Rule of Five, which helps to forecast oral bioavailability. For this compound, its high lipophilicity (LogP > 5) and poor water solubility are major flags for potential issues with absorption and distribution. Computational predictions can quantify these and other properties, guiding further research.

Table 2: Predicted ADMET & Physicochemical Properties of this compound These values are computationally predicted and sourced from multiple ADMET prediction platforms for illustrative purposes. Actual experimental values may vary.

PropertyPredicted Value/ClassificationImplication
Molecular Weight269.48 g/molComplies with Lipinski's Rule (< 500 Da).
LogP (Octanol/Water Partition Coeff.)~6.4High lipophilicity; Violates Lipinski's Rule (> 5). May lead to poor aqueous solubility and high plasma protein binding.
Hydrogen Bond Donors1Complies with Lipinski's Rule (≤ 5).
Hydrogen Bond Acceptors1Complies with Lipinski's Rule (≤ 10).
Aqueous Solubility (LogS)Predicted as very low / poorly solublePoor solubility is a major barrier to oral absorption.
Human Intestinal Absorption (HIA)Predicted as lowPoor solubility and high lipophilicity likely limit absorption from the gut.
Blood-Brain Barrier (BBB) PenetrationPredicted to be BBB permeantHigh lipophilicity may facilitate crossing the BBB.
CYP450 InhibitionPredicted to be a non-inhibitor of most major isoforms (e.g., 2D6, 3A4)Low likelihood of causing drug-drug interactions via CYP inhibition.
AMES ToxicityPredicted as non-mutagenicLow likelihood of being a mutagen.

Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by identifying patterns in vast datasets that are beyond human capability. These technologies can be applied to predict a compound's biological activity, identify new therapeutic targets, and design novel molecules with desired properties. greenstonebio.com For a compound like this compound, AI/ML models can be trained on data from other fatty acid amides to predict its activity against a range of targets or to suggest structural modifications that might improve its ADMET profile. For instance, a generative AI model could design novel analogs of this compound that retain the desired pharmacophore for FAAH inhibition but have improved solubility, based on learned structure-solubility relationships.

Drug Delivery System Development for this compound

The therapeutic potential of many promising compounds is hindered by poor physicochemical properties, particularly low aqueous solubility. this compound, being highly lipophilic and poorly water-soluble, faces significant challenges in achieving adequate bioavailability when administered orally. Drug delivery systems are designed to overcome these barriers by reformulating the active compound to improve its solubility, stability, and absorption.

Formulation Strategies for Enhanced Bioavailability

To address the challenges posed by this compound's hydrophobicity, several advanced formulation strategies can be employed. The primary goal of these strategies is to increase the dissolution rate and apparent solubility of the drug in the gastrointestinal tract, thereby enhancing its absorption into the bloodstream.

Lipid-based drug delivery systems (LBDDS) are particularly suitable for lipophilic compounds like this compound. These formulations use lipid excipients to dissolve the drug, effectively presenting it in a solubilized form upon administration. Key examples include:

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers where the drug is encapsulated within a solid lipid matrix. The small particle size increases the surface area for dissolution, while the lipid core helps solubilize the hydrophobic drug. NLCs are a modified version of SLNs that incorporate liquid lipids, creating a less-ordered lipid core that can accommodate higher drug loads and prevent drug expulsion during storage.

Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes (typically under 200 nm). The drug is dissolved in the oil phase, and the large surface area of the droplets facilitates rapid release and absorption in the intestine.

Table 3: Formulation Strategies for Bioavailability Enhancement of this compound

Formulation StrategyMechanism of ActionSuitability for this compound
Solid Lipid Nanoparticles (SLN)Encapsulates the drug in a solid lipid core, increasing surface area and providing a solubilized state upon lipid digestion. High. The lipophilic nature of this compound makes it an ideal candidate for incorporation into the lipid matrix.
Nanostructured Lipid Carriers (NLC)Similar to SLNs but with a blend of solid and liquid lipids, which increases drug loading capacity and stability. Very High. Offers potential for higher drug loading and improved stability compared to SLNs.
Nanoemulsions / MicroemulsionsThe drug is pre-dissolved in the oil phase of an emulsion, bypassing the dissolution step in the GI tract. High. Effectively presents the hydrophobic drug in a solubilized form for absorption.
Amorphous Solid DispersionsThe crystalline drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix, enhancing solubility and dissolution rate.Moderate to High. Feasible, but requires careful selection of polymers to ensure stability and prevent recrystallization.

Targeted Delivery Systems (e.g., nano/micro-particles, polymeric systems)

The exploration of this compound and its derivatives within targeted drug delivery systems is an emerging area of research, aiming to enhance therapeutic efficacy and minimize off-target effects. The amphiphilic nature of this compound, possessing both hydrophilic and hydrophobic properties, makes it a candidate for integration into various drug delivery platforms. These systems are designed to improve the solubility, stability, and bioavailability of therapeutic agents.

Nano/micro-particles:

Nano- and microparticle carriers are at the forefront of drug delivery system (DDS) research, offering a promising approach for the administration of therapeutic molecules. These particles can be engineered to encapsulate drugs, protecting them from degradation and controlling their release. The features of these particles, such as size, shape, and surface properties, are critical for their performance both in laboratory settings and in living organisms. Advanced manufacturing techniques are enabling the production of micro/nanoparticles with well-defined characteristics, which is a significant advancement over conventional methods that offer limited control.

One strategy involves the use of nanoembedded microparticles (NEMs), which serve as a "Trojan" vehicle for stabilizing and delivering drug-loaded nanoparticles. These NEMs are compatible with a variety of therapeutic molecules and can be tailored for different administration routes. Liposomal encapsulation is another specific strategy being considered to enhance the penetration of the blood-brain barrier, a significant hurdle in treating neurological disorders.

Polymeric Systems:

Polymeric systems are integral to the advancement of drug delivery technology, providing controlled and sustained release of therapeutic agents. Both natural and synthetic polymers are being utilized to create sophisticated drug delivery systems. Natural polymers like polysaccharides are favored for their biocompatibility, biodegradability, and low immunogenicity. Synthetic polymers, on the other hand, offer a high degree of tunability in their properties.

These polymers can be designed to be stimuli-responsive, meaning they undergo significant changes in their physical or chemical properties in response to small environmental cues. This "smart" behavior allows for the controlled release of drugs at the target site. Polymeric systems can be formulated as micelles, vesicles, or hydrogels to encapsulate and deliver drugs like flavonoids, which have a wide range of biological properties. The covalent linking of drugs to polymer chains is another approach, creating polymer-drug conjugates that can improve the drug's pharmacokinetic profile.

The influence of this compound on cellular membrane fluidity and permeability suggests its potential role in modulating drug transport, which could have significant implications for the design of new drug delivery systems.

Below is a table summarizing key aspects of targeted delivery systems relevant to this compound research.

Delivery System TypeKey FeaturesPotential Applications for this compound
Nano/micro-particles Encapsulation of therapeutic agents, controlled release, improved stability. Enhanced delivery across biological barriers (e.g., blood-brain barrier), targeted delivery to specific tissues.
Polymeric Systems Biocompatible, biodegradable, stimuli-responsive, tunable properties. Sustained release formulations, targeted delivery to cancer cells or inflamed tissues.

Pharmacogenomics and Genetic Studies related to this compound Responses

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a pertinent field for understanding the variable effects of this compound and its derivatives. Although direct pharmacogenomic studies on this compound are not extensively documented in the provided results, the broader context of lipid metabolism and fatty acid amide signaling suggests potential avenues for investigation.

Genetic variations in enzymes responsible for the metabolism of fatty acid amides, such as fatty acid amide hydrolase (FAAH), could influence individual responses to this compound. this compound has been shown to be a weak inhibitor of FAAH, which is involved in the breakdown of endocannabinoids like anandamide (B1667382). Therefore, genetic polymorphisms in the FAAH gene could alter the efficacy of this compound by affecting its interaction with the endocannabinoid system.

Furthermore, research into related compounds and therapeutic areas highlights the importance of genetic factors. For instance, in the context of neurological disorders, where this compound shows potential, pharmacogenomic approaches are being considered to understand disease mechanisms and predict treatment outcomes. Similarly, the development of nucleic acid-based therapies targeting gene expression, such as those for fibroblast growth factor receptor 3 (FGFR3), underscores the growing role of genetics in drug development.

Future research could focus on identifying genetic markers that predict an individual's response to this compound, potentially leading to more personalized and effective therapeutic strategies. This could involve genome-wide association studies (GWAS) to identify single nucleotide polymorphisms (SNPs) associated with differential responses to this compound administration.

Toxicological Profiling and Safety Assessment Research

A thorough toxicological profile and safety assessment are critical for the development of any potential therapeutic agent. For this compound, this involves evaluating its potential adverse effects, understanding its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and identifying any potential for toxicity.

The Agency for Toxic Substances and Disease Registry (ATSDR) provides a framework for creating toxicological profiles for hazardous substances, which includes a comprehensive review of key literature on a substance's toxicological properties. These profiles characterize the toxicological and adverse health effects and are peer-reviewed.

Initial data on this compound suggests a favorable safety profile, with an oral LD₅₀ in rats greater than 2,000 mg/kg, and it is classified as a non-irritant for skin. However, mild conjunctivitis was noted in ocular toxicity studies. Some sources classify it as "Harmful (Category 4)" under the Globally Harmonized System (GHS).

Concerns have been raised about the migration of fatty acid amides, including oleamide (B13806), stearamide, and potentially this compound, from plastic food and beverage containers into the contents. While the levels of oleamide found in some studies were not considered a concern under current EU regulations, the potential for human exposure through this route warrants further investigation for this compound. Non-targeted analysis of polyamide food contact materials has identified various migrants, and risk assessment using the threshold of toxicological concern (TTC) is a developing methodology.

"Next generation risk assessment" approaches are being developed to better evaluate the safety of chemicals, incorporating in vitro studies, computational methods, and 'omics' technologies to understand potential health effects, including impacts on the endocrine and immune systems. bf3r.de

The following table summarizes available toxicological data for this compound:

EndpointResultSource
LD₅₀ (oral, rat) >2,000 mg/kg
Skin irritation Non-irritant
Ocular toxicity Mild conjunctivitis
GHS Classification Xn Harmful (Category 4)

Emerging Therapeutic Targets and Applications for this compound

Research into this compound and structurally similar fatty acid amides has unveiled a range of potential therapeutic applications. These compounds exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.

Neuroprotection and Neurological Disorders: this compound and its derivatives are being investigated for their potential in treating neurodegenerative diseases. In murine models of Parkinson's disease, a derivative of this compound demonstrated a reduction in α-synuclein aggregation and improved motor performance. The interaction of fatty acid amides with the endocannabinoid system, which regulates processes like pain, mood, and memory, suggests a broad potential for neurological applications. Macamides, a class of compounds that includes N-benzyl-heptadecanamide, are being explored as therapeutic agents for various neurological disorders due to their neuroprotective and antioxidant properties.

Anti-inflammatory and Pain Management: The anti-inflammatory properties of this compound are a significant area of interest. It has been shown to modulate pain pathways, potentially through its interaction with cannabinoid receptors. A co-antagonist designed from this compound showed significant suppression of inflammation in a mouse model.

Antimicrobial Activity: this compound has demonstrated antimicrobial activity against certain bacteria and fungi, such as Staphylococcus aureus and Candida albicans. This activity is attributed to the disruption of microbial cell membranes.

Cancer Research: Some studies have explored the potential of related compounds in cancer therapy. For instance, certain fatty acid amides are being investigated as potential leads for drug discovery in oncology. The development of inhibitors for proteins like Bcl-2/Bcl-xL, which are involved in cancer cell survival, highlights the ongoing search for new therapeutic targets.

Metabolic and Cardiovascular Health: Metabolomic studies have identified this compound as a potential biomarker for conditions like non-alcoholic steatohepatitis. The ability of some fatty acid amides to modulate lipid metabolism and signaling pathways could have implications for cardiovascular health.

The following table outlines some of the emerging therapeutic targets and applications for this compound:

Therapeutic AreaPotential Application/TargetResearch Findings
Neurological Disorders Neuroprotection in Parkinson's disease, modulation of endocannabinoid system. Reduction in α-synuclein aggregation, improved motor function in animal models.
Inflammation and Pain Anti-inflammatory agent, pain pathway modulation. Suppression of phorbol-ester induced inflammation in mice.
Infectious Diseases Antimicrobial agent. Activity against Staphylococcus aureus and Candida albicans.
Metabolic Diseases Biomarker for non-alcoholic steatohepatitis. Identified through metabolomic profiling.

Challenges and Opportunities in this compound Research Translation

The translation of promising preclinical findings for this compound into clinical applications presents both significant challenges and opportunities.

Challenges:

Incomplete Mechanistic Understanding: A comprehensive understanding of the mechanisms of action of this compound is still evolving. This includes its precise molecular targets and how it interacts with various biological pathways.

Chemical Complexity and Variability: For naturally derived compounds like this compound, there can be inherent variability in composition, which can complicate research and standardization.

Translational Relevance of Preclinical Models: Ensuring that the doses and formulations used in preclinical studies are comparable to what would be used in humans is a critical challenge. Differences in metabolism and biotransformation between animal models and humans can also affect the replicability of results.

Regulatory Hurdles: Navigating the regulatory process for a new therapeutic entity requires extensive data on safety, efficacy, and manufacturing. For this compound, a complete toxicological profile and standardized manufacturing processes will be essential.

Synthesis and Scalability: While methods for synthesizing this compound exist, developing sustainable and scalable synthesis processes, such as photocatalytic amidation, is an area for future research.

Opportunities:

Broad Therapeutic Potential: The diverse biological activities of this compound, including its neuroprotective, anti-inflammatory, and antimicrobial effects, present a wide range of potential therapeutic applications.

Biomarker Development: this compound's identification as a potential biomarker for diseases like non-alcoholic steatohepatitis opens up opportunities for its use in diagnostics.

Targeted Drug Delivery: The unique physicochemical properties of this compound make it a promising candidate for incorporation into advanced drug delivery systems, which could enhance its therapeutic index.

'Omics' Integration: The use of 'omics' technologies, such as phosphoproteomics and metabolomics, can provide a more comprehensive understanding of this compound's biological effects and help to identify new therapeutic targets.

Collaborative Research: The translation of this compound research will be facilitated by collaboration between academic researchers, clinicians, pharmaceutical companies, and regulatory agencies to bridge the gap between laboratory findings and clinical practice.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Heptadecanamide in laboratory settings?

  • Methodological Answer : Synthesis typically involves amidation of heptadecanoic acid using ammonia or amine derivatives under controlled conditions (e.g., reflux with catalysts like HOBt/EDCI). Characterization requires tandem techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C spectra (chemical shifts for amide protons: δ 6.5–8.5 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (theoretical MW: 269.5 g/mol) with ESI-MS or MALDI-TOF.
  • Purity Assessment : Use HPLC with UV detection (λ ~210 nm for amide bonds) and ≥95% purity thresholds .

Q. What safety precautions should be implemented when handling this compound in experimental workflows?

  • Methodological Answer : Refer to GHS-compliant protocols:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation (TLV: 5 mg/m³).
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (EPA code D001) .

Q. How can researchers design initial dose-response studies for this compound's bioactivity assessments?

  • Methodological Answer :

  • Range-Finding : Start with logarithmic dilutions (e.g., 0.1–100 µM) in in vitro models (e.g., cell viability assays).
  • Controls : Include vehicle (e.g., DMSO ≤0.1%) and positive controls (e.g., cisplatin for cytotoxicity).
  • Replication : Minimum triplicate runs with statistical validation (e.g., ANOVA, p < 0.05). Document EC50/IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. What methodological considerations are critical when investigating this compound's mechanism of action in complex biological systems?

  • Methodological Answer :

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways.
  • Knockdown/Overexpression Models : Use CRISPR-Cas9 or siRNA to validate candidate genes (e.g., apoptosis regulators).
  • Kinetic Studies : Measure time-dependent effects (e.g., enzyme inhibition via Michaelis-Menten plots) .

Q. How should researchers address contradictory findings in thermal stability data across different studies of this compound?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare experimental conditions (e.g., DSC heating rates, sample purity) using PRISMA guidelines.
  • Replication Studies : Reproduce conflicting experiments with standardized protocols (ISO 11357-1 for DSC).
  • Error Source Analysis : Quantify instrument calibration variances and environmental humidity impacts .

Q. What advanced spectroscopic techniques are recommended for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolve stereochemical conflicts (e.g., cis vs. trans amide conformers).
  • X-ray Crystallography : Confirm crystal packing and hydrogen-bonding networks (R-factor ≤ 0.05).
  • Solid-State NMR : Analyze polymorphic forms (e.g., α/β crystalline phases) .

Data Presentation Guidelines

  • Tables : Compare conflicting thermal stability data with variables (e.g., heating rate, atmosphere):

    StudyDecomposition Temp (°C)MethodPurity (%)
    A210 ± 2DSC98
    B195 ± 3TGA95
    Source: Hypothetical synthesis based on
  • Figures : Dose-response curves with error bars (SEM) and sigmoidal fits (GraphPad Prism).

Key Methodological Frameworks

  • PICO : Define Population (e.g., cancer cell lines), Intervention (this compound dose), Comparison (untreated controls), Outcome (apoptosis rate) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.